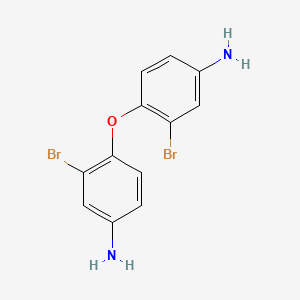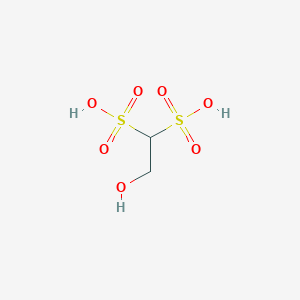
2-Hydroxyethane-1,1-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethane-1,1-disulfonic acid is an organic compound classified as a sulfonic acid. Its molecular structure includes a hydroxyl group (-OH) attached to the second carbon atom of an ethane chain, with two sulfonic acid groups (-SO3H) situated at the terminal carbon positions. This colorless to white crystalline solid demonstrates high water solubility and is widely utilized across various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethane-1,1-disulfonic acid can be synthesized through the sulfonation of ethylene glycol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonated derivatives, which are valuable intermediates in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
2-Hydroxyethane-1,1-disulfonic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethane-1,1-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in acid-base reactions. The molecular pathways involved include the stabilization of reactive intermediates and the enhancement of reaction rates in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Ethanedisulfonic acid: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methanedisulfonic acid: Contains a single carbon atom and two sulfonic acid groups, differing in its reactivity and applications.
1,3-Propanedisulfonic acid: Features a three-carbon chain with two sulfonic acid groups, offering different chemical properties and uses.
Uniqueness
2-Hydroxyethane-1,1-disulfonic acid is unique due to its combination of hydroxyl and sulfonic acid groups, which provide a versatile platform for various chemical transformations. This dual functionality enhances its reactivity and makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
104473-66-7 |
|---|---|
Fórmula molecular |
C2H6O7S2 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
2-hydroxyethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O7S2/c3-1-2(10(4,5)6)11(7,8)9/h2-3H,1H2,(H,4,5,6)(H,7,8,9) |
Clave InChI |
RPEIKJGZYJQGJL-UHFFFAOYSA-N |
SMILES canónico |
C(C(S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


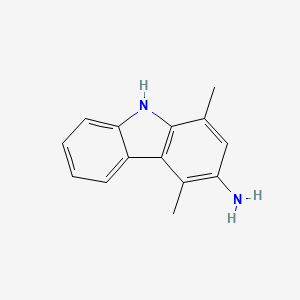
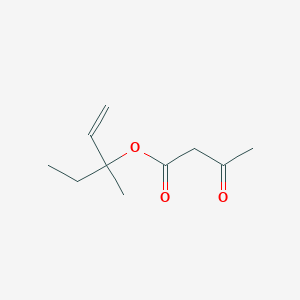
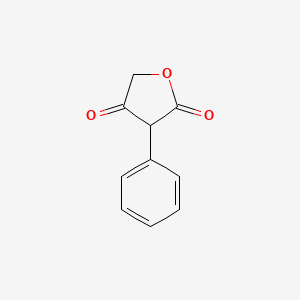
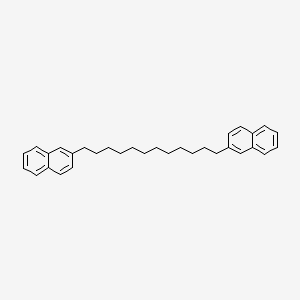
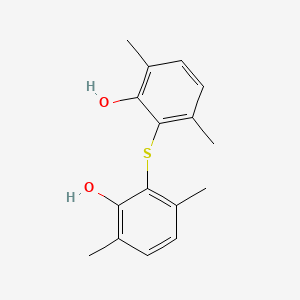
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
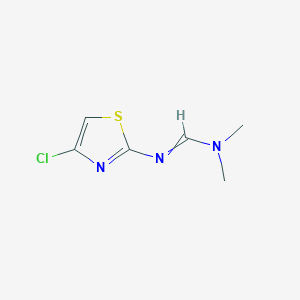
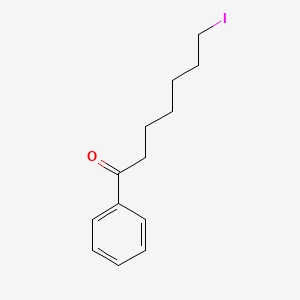
![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)

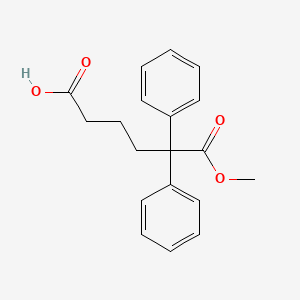
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
